molecular formula C28H42N4O9 B1670545 Difebarbamate CAS No. 15687-09-9

Difebarbamate

Número de catálogo: B1670545
Número CAS: 15687-09-9
Peso molecular: 578.7 g/mol
Clave InChI: GJJRIOLBUILIGK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El Difebarbamato es un tranquilizante que pertenece a las familias de los barbitúricos y los carbamatos. El Difebarbamato se identifica químicamente como 1,3-bis(3-butoxi-2-carbamoyloxipropil)-5-etil-5-fenil-(1H,3H,5H)-pirimidina-2,4,6-triona .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis del Difebarbamato implica la reacción del ácido 5-etil-5-fenilbarbitúrico con cloruro de 3-butoxi-2-carbamoyloxipropil en condiciones básicas. La reacción procede a través de la formación de un intermedio, que luego se hace reaccionar para producir Difebarbamato .

Métodos de Producción Industrial

La producción industrial del Difebarbamato típicamente involucra síntesis a gran escala usando condiciones de reacción similares a las descritas anteriormente. El proceso se optimiza para el rendimiento y la pureza, a menudo involucra múltiples pasos de purificación como la recristalización y la cromatografía para asegurar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Difebarbamato experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Productos Principales Formados

Aplicaciones Científicas De Investigación

Drug Repurposing

Difebarbamate has been investigated for its potential in drug repurposing, particularly in the context of viral infections such as COVID-19. Recent studies have employed molecular docking and molecular dynamics simulations to evaluate its efficacy against viral targets.

  • Molecular Docking Studies : In a study assessing compounds against the SARS-CoV-2 TMPRSS2 target, this compound exhibited an average MM/GBSA score of -66.567 kcal/mol, indicating favorable binding interactions compared to other compounds tested . This suggests that this compound may have antiviral properties worth exploring further.
  • Comparison with Other Compounds : The docking scores for this compound were competitive, showing its potential as a candidate for further investigation alongside established antiviral agents .

Metabolic Studies

Research into the metabolism of this compound has provided insights into its pharmacokinetics and safety profile. A detailed study on human volunteers revealed significant metabolic pathways:

  • Metabolism in Humans : After administering a single oral dose of 25 mg/kg, four major metabolites of this compound were identified using techniques such as NMR and mass spectrometry. This study highlights the compound's metabolic fate and potential implications for therapeutic use .

Therapeutic Uses

This compound's applications extend beyond antiviral research; it has been studied for its effects on neurological conditions and liver health:

  • Neurological Effects : As a barbiturate derivative, this compound has been explored for its anticonvulsant properties. Its effects on seizure activity have been documented, suggesting potential utility in managing seizure disorders .
  • Liver Health : Given the context of drug-induced liver injury (DILI), this compound's safety profile is crucial. Studies have examined its role in liver function tests and potential hepatotoxicity, contributing to understanding its risk factors when used therapeutically .

Table 1: Summary of Research Findings on this compound

StudyFocusKey Findings
Antiviral ActivityDocking score of -66.567 kcal/mol against TMPRSS2; potential for COVID-19 treatment.
MetabolismIdentified four major metabolites in human subjects; implications for pharmacokinetics.
Neurological EffectsInvestigated anticonvulsant properties; potential use in seizure management.
Liver HealthEvaluated risk factors for DILI; important for assessing safety in clinical use.

Mecanismo De Acción

El Difebarbamato ejerce sus efectos modulando el complejo receptor-ionóforo del ácido gamma-aminobutírico (GABA). Afecta a los receptores GABA-A, que se sabe que tienen múltiples sitios alostéricos donde pueden actuar los moduladores. El Difebarbamato aumenta la frecuencia de apertura de los canales de cloruro activados por GABA, lo que lleva a efectos inhibitorios mejorados en el sistema nervioso central .

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad del Difebarbamato

El Difebarbamato es único debido a su acción dual como barbitúrico y carbamato. Esta acción dual le permite modular los receptores GABA de manera más efectiva, proporcionando efectos sedantes y relajantes musculares mejorados en comparación con otros compuestos similares .

Actividad Biológica

Difebarbamate, a barbiturate derivative, is primarily known for its use in the treatment of various neurological disorders. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and clinical implications based on diverse research studies.

Pharmacological Profile

This compound exhibits several pharmacological properties that contribute to its therapeutic efficacy. It acts as a central nervous system (CNS) depressant and has been used in the management of anxiety and seizure disorders. The compound's mechanism of action primarily involves modulation of gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission.

  • GABA Receptor Modulation : this compound enhances GABAergic activity, which is crucial for its sedative and anticonvulsant effects. By binding to the GABA_A receptor, it increases the frequency of chloride channel opening, resulting in hyperpolarization of neurons and reduced excitability.
  • Neuroprotective Effects : Studies suggest that this compound may offer neuroprotection against excitotoxicity by modulating glutamatergic transmission, which is significant in conditions like epilepsy and neurodegenerative diseases.

Clinical Studies and Case Reports

Several clinical studies have investigated the efficacy and safety of this compound in treating various conditions. Below is a summary table highlighting key findings from notable studies:

Study ReferenceCondition TreatedSample SizeKey Findings
Epilepsy120Significant reduction in seizure frequency compared to placebo (p < 0.05).
Anxiety Disorders75Improved anxiety scores on the Hamilton Anxiety Rating Scale (p < 0.01).
Insomnia50Enhanced sleep quality with a decrease in sleep latency (p < 0.05).

Side Effects and Safety Profile

While this compound is generally well-tolerated, some adverse effects have been reported. Common side effects include:

  • Drowsiness
  • Dizziness
  • Cognitive impairment
  • Risk of dependence with prolonged use

Research Findings

Recent research has focused on understanding the long-term implications of this compound use and its potential for drug interactions. A study highlighted that patients using this compound alongside other CNS depressants exhibited increased sedation levels, necessitating careful monitoring .

Case Studies

  • Case Study on Epileptic Patients : A cohort study involving patients with refractory epilepsy demonstrated that those treated with this compound showed marked improvements in seizure control over a six-month period, with minimal side effects reported .
  • Long-term Use in Anxiety Disorders : Another study assessed patients with chronic anxiety disorders treated with this compound over one year. Results indicated sustained improvement in anxiety symptoms without significant cognitive decline .

Propiedades

IUPAC Name

[1-butoxy-3-[3-(3-butoxy-2-carbamoyloxypropyl)-5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl]propan-2-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42N4O9/c1-4-7-14-38-18-21(40-25(29)35)16-31-23(33)28(6-3,20-12-10-9-11-13-20)24(34)32(27(31)37)17-22(41-26(30)36)19-39-15-8-5-2/h9-13,21-22H,4-8,14-19H2,1-3H3,(H2,29,35)(H2,30,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJRIOLBUILIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(CN1C(=O)C(C(=O)N(C1=O)CC(COCCCC)OC(=O)N)(CC)C2=CC=CC=C2)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864624
Record name (5-Ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinane-1,3-diyl)bis(3-butoxypropane-1,2-diyl) dicarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15687-09-9
Record name Difebarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15687-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Difebarbamate [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5-Ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinane-1,3-diyl)bis(3-butoxypropane-1,2-diyl) dicarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Difebarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.147
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIFEBARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EE4K616KK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Difebarbamate
Reactant of Route 2
Reactant of Route 2
Difebarbamate
Reactant of Route 3
Difebarbamate
Reactant of Route 4
Reactant of Route 4
Difebarbamate
Reactant of Route 5
Reactant of Route 5
Difebarbamate
Reactant of Route 6
Reactant of Route 6
Difebarbamate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.